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Compound of Interest

Compound Name: Risevistinel

Cat. No.: B12376379 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Risevistinel is an investigational therapeutic agent being developed for the acute treatment of

Major Depressive Disorder (MDD).[1] It is an amidated tetrapeptide, structurally designed as an

improved follow-up to earlier compounds.[1] The key structural modification, the addition of a

benzyl group, was incorporated to enhance its metabolic stability and pharmacokinetic profile.

[1]

Risevistinel represents a novel class of neuroplastogens that modulate the N-methyl-D-

aspartate receptor (NMDAR) to produce rapid and potent antidepressant effects.[1][2] A

significant differentiator from other NMDAR-targeting agents, such as ketamine, is its favorable

safety profile; Risevistinel is well-tolerated and does not produce the psychotomimetic or

dissociative side effects commonly associated with NMDAR antagonists.

Pharmacodynamics
The pharmacodynamic profile of Risevistinel is characterized by its unique interaction with the

NMDA receptor and the subsequent activation of downstream signaling pathways that promote

neuroplasticity.
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Mechanism of Action
Risevistinel functions as a positive allosteric modulator (PAM) of the NMDA receptor. Unlike

competitive agonists or antagonists, it does not directly compete with the primary

neurotransmitter (glutamate) or co-agonist (glycine/D-serine). Instead, it binds to a novel,

allosteric site on the receptor complex. This binding event potentiates the receptor's response

to endogenous ligands, enhancing NMDAR-mediated synaptic plasticity. This mechanism

contrasts with NMDAR antagonists like ketamine, which block the receptor channel. In vitro

studies have demonstrated that Risevistinel is approximately 1000-fold more potent than its

predecessor compound, rapastinel.
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Caption: Mechanism of Risevistinel at the NMDA Receptor.

Downstream Signaling and Neuroplasticity
The positive modulation of the NMDA receptor by Risevistinel initiates a cascade of

intracellular events convergent with other rapid-acting antidepressants. This potentiation of

NMDAR activity leads to the activation of key signaling pathways, including Akt/mTOR.

Activation of the mTOR pathway, coupled with the release of Brain-Derived Neurotrophic

Factor (BDNF), stimulates synaptogenesis—the formation of new synapses—and enhances

synaptic function. This is evidenced by an increase in the density of dendritic spines and an

enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.
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These neuroplastic changes are believed to underlie the rapid and sustained antidepressant

effects observed in preclinical models.
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Caption: Risevistinel's Downstream Signaling Pathway.

Clinical and Preclinical Pharmacodynamic Data
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Preclinical studies in rodent models of depression have consistently shown that Risevistinel
produces rapid and sustained antidepressant-like effects. In human studies, its

pharmacodynamic activity has been confirmed using quantitative electroencephalography

(qEEG), a method for measuring brain activity.

Parameter Observation Study Type Reference

In Vitro Potency
~1000-fold greater

than rapastinel
In Vitro Assay

Antidepressant Effect

(Preclinical)

Rapid and sustained

effects in Forced

Swim Test (FST) and

Chronic Social Deficit

models

Rodent Models

qEEG Biomarker

Dose-dependent

increase in markers of

NMDA receptor target

activation

Phase 1, Healthy

Volunteers

Clinical Efficacy

Single 10mg IV dose

showed rapid,

statistically significant

antidepressant effects

at 24 hours

Phase 2a, MDD

Patients

Safety Profile

Well-tolerated, no

ketamine-like

psychotomimetic or

dissociative effects

Phase 1 & 2a Clinical

Trials

Pharmacokinetics
The pharmacokinetic profile of Risevistinel has been evaluated in both preclinical and clinical

settings, primarily focusing on its intravenous administration.

Absorption, Distribution, Metabolism, and Excretion
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Risevistinel is administered via intravenous injection for acute treatment, ensuring 100%

bioavailability. While an oral formulation has been explored in Phase 1 trials, detailed

pharmacokinetic data for this route is not extensively published. The structural modifications in

Risevistinel were specifically designed to enhance metabolic stability compared to earlier-

generation peptide modulators.

Due to the limited public availability of specific pharmacokinetic parameters for Apimostinel, the

table below includes data from a closely related, orally bioavailable, third-generation NMDAR

modulator, Zelquistinel, to provide context for the class.

Parameter
Value (for
Zelquistinel)

Route
Study
Population

Reference

Tmax (Time to

Peak Plasma

Conc.)

~30 minutes Oral Humans

T½ (Elimination

Half-life)
1.2 - 2.06 hours Oral Humans

Bioavailability ~100% Oral Humans

Key Experimental Protocols
Protocol: Rodent Forced Swim Test (FST)
The FST is a standard preclinical behavioral test used to assess antidepressant-like activity.

1. Subjects: Male Sprague-Dawley rats or C57BL/6 mice are typically used. Animals are

housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum

access to food and water.

2. Apparatus: A transparent glass cylinder (e.g., 40 cm tall x 20 cm diameter for rats) is filled

with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail

or escaping.

3. Procedure:
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Pre-test Session (Day 1): Animals are placed in the water-filled cylinder for a 15-minute

habituation session. This is done to induce a state of behavioral despair (immobility) for

the subsequent test.

Drug Administration: Following the pre-test, animals are randomized into vehicle and

Risevistinel treatment groups. The compound is administered at various doses (e.g., 0.1–

100 µg/kg) via the desired route (e.g., intraperitoneal or oral).

Test Session (Day 2): 24 hours after drug administration, animals are placed back into the

cylinder for a 5-minute test session. The session is recorded by a video camera for later

analysis.

4. Data Analysis: The primary endpoint is the duration of immobility during the 5-minute test

session. Immobility is defined as the state in which the animal makes only the minimal

movements necessary to keep its head above water. A significant reduction in immobility

time in the Risevistinel group compared to the vehicle group is interpreted as an

antidepressant-like effect.
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Caption: Experimental Workflow for the Forced Swim Test.
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Protocol: Human Quantitative Electroencephalography
(qEEG) Biomarker Study
This protocol describes a typical Phase 1 study to confirm target engagement in humans.

1. Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose

study.

2. Subjects: A cohort of healthy adult volunteers (e.g., n=40). Participants undergo screening

to ensure they meet all inclusion and exclusion criteria.

3. Dosing Cohorts: Participants are enrolled in sequential dose cohorts. For example:

Cohort 1: Risevistinel 1 mg IV

Cohort 2: Risevistinel 5 mg IV

Cohort 3: Risevistinel 10 mg IV

Each cohort also includes a placebo group. A single high-dose cohort (e.g., 25 mg) may

also be included.

4. Procedure:

Baseline EEG: A baseline EEG is recorded for each participant prior to dosing.

Dosing: Participants receive single or multiple intravenous infusions of Risevistinel or

placebo.

Post-dose EEG: EEG is recorded at multiple timepoints following administration to assess

pharmacodynamic effects over time.

5. Data Analysis: The primary analysis involves comparing changes in qEEG biomarkers of

NMDA receptor activation from baseline between the Risevistinel and placebo groups. The

analysis aims to demonstrate a dose-dependent effect on these biomarkers. Safety and

tolerability are monitored throughout the study.
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Conclusion
Risevistinel (based on Apimostinel) is a promising investigational antidepressant

characterized by its novel mechanism as a positive allosteric modulator of the NMDA receptor.

Its pharmacodynamic profile demonstrates potent, rapid, and sustained effects on synaptic

plasticity without the adverse psychotomimetic effects of NMDAR antagonists. Clinical data

have confirmed target engagement through qEEG biomarkers and have shown early signs of

rapid efficacy in patients with MDD. The favorable pharmacokinetic and safety profile positions

Risevistinel as a significant candidate in the development of next-generation therapies for

mood disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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